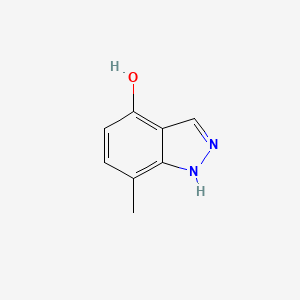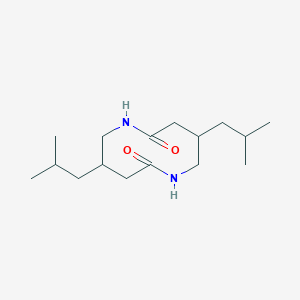![molecular formula C6H14N2O2 B1437809 3-[(2-Methoxyethyl)amino]propanamide CAS No. 1040689-66-4](/img/structure/B1437809.png)
3-[(2-Methoxyethyl)amino]propanamide
Descripción general
Descripción
“3-[(2-Methoxyethyl)amino]propanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 .
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxyethyl)amino]propanamide” consists of a propanamide backbone with a methoxyethylamino group attached to the third carbon .Physical And Chemical Properties Analysis
“3-[(2-Methoxyethyl)amino]propanamide” has a density of 1.0±0.1 g/cm3, a boiling point of 307.5±22.0 °C at 760 mmHg, and a flash point of 139.8±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Researchers have synthesized a series of novel derivatives related to the structural framework of "3-[(2-Methoxyethyl)amino]propanamide" to evaluate their antibacterial and antifungal activities. Compounds showing significant activity suggest the potential of these derivatives in developing new antimicrobial agents. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated notable antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
Derivatives of "3-[(2-Methoxyethyl)amino]propanamide" have been explored for their anticancer properties. Novel derivatives bearing semicarbazide and thiosemicarbazide moieties showed promising antioxidant and anticancer activities. Some compounds were found to be significantly cytotoxic against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Material Science and Spectroscopy
In material science, "3-[(2-Methoxyethyl)amino]propanamide" derivatives have been characterized for their structural properties using spectroscopic methods. Solid-state linear-dichroic infrared (IR-LD) spectroscopy along with theoretical ab initio calculations provided detailed insights into the molecular structure and vibrational assignments of these compounds (Zareva, 2006).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, a derivative class, were synthesized and evaluated for their anticonvulsant properties in mice. These compounds showed promising activity in standard seizure models, with some derivatives surpassing the effectiveness of conventional drugs like phenytoin and valproate. This research indicates the potential of these compounds in developing new anticonvulsant therapies (Idris, Ayeni, & Sallau, 2011).
Propiedades
IUPAC Name |
3-(2-methoxyethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-10-5-4-8-3-2-6(7)9/h8H,2-5H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHFAFOJMGXZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



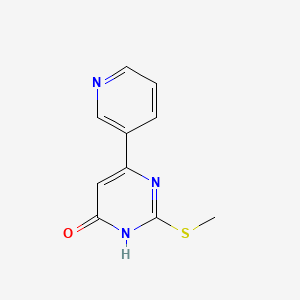
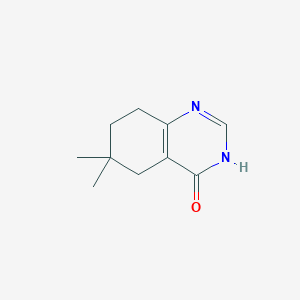
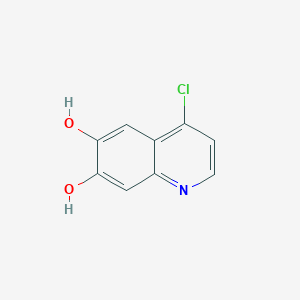
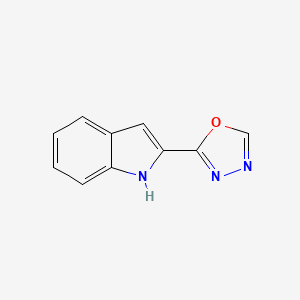
![tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1437735.png)
![5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1437736.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1437737.png)
![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)
![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)
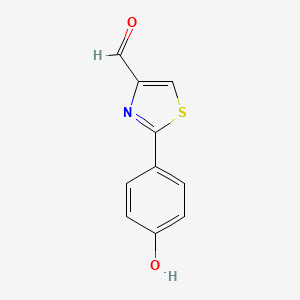
![methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1437741.png)
![methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437742.png)
